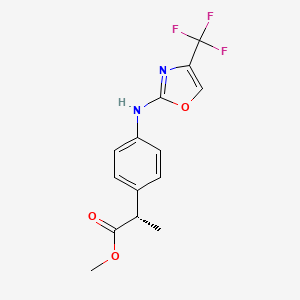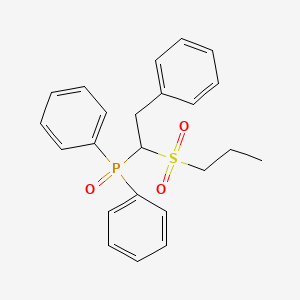
Diphenyl(2-phenyl-1-(propylsulfonyl)ethyl)phosphine oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diphenyl(2-phenyl-1-(propylsulfonyl)ethyl)phosphine oxide is a chemical compound with the molecular formula C23H25O3PS and a molecular weight of 412.48 g/mol . It is known for its unique structure, which includes a phosphine oxide group, a phenyl group, and a propylsulfonyl group. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diphenyl(2-phenyl-1-(propylsulfonyl)ethyl)phosphine oxide typically involves the reaction of diphenylphosphine oxide with a suitable sulfonylating agent, such as propylsulfonyl chloride, in the presence of a base like triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up for industrial purposes, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Diphenyl(2-phenyl-1-(propylsulfonyl)ethyl)phosphine oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Diphenyl(2-phenyl-1-(propylsulfonyl)ethyl)phosphine oxide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Diphenyl(2-phenyl-1-(propylsulfonyl)ethyl)phosphine oxide involves its interaction with molecular targets and pathways. The compound can act as an antioxidant by decomposing hydroperoxides and terminating radical chain reactions. This activity is attributed to the presence of the phosphine oxide group, which can donate electrons and stabilize reactive intermediates .
Comparison with Similar Compounds
Similar Compounds
Diphenylphosphine oxide: Similar in structure but lacks the propylsulfonyl group.
Triphenylphosphine oxide: Contains three phenyl groups attached to the phosphorus atom.
Phenylphosphine oxide: Contains only one phenyl group attached to the phosphorus atom.
Uniqueness
Diphenyl(2-phenyl-1-(propylsulfonyl)ethyl)phosphine oxide is unique due to the presence of the propylsulfonyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various scientific research applications and distinguishes it from other similar compounds .
Properties
Molecular Formula |
C23H25O3PS |
|---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
(2-diphenylphosphoryl-2-propylsulfonylethyl)benzene |
InChI |
InChI=1S/C23H25O3PS/c1-2-18-28(25,26)23(19-20-12-6-3-7-13-20)27(24,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h3-17,23H,2,18-19H2,1H3 |
InChI Key |
FBADPRIRGQVTHP-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)C(CC1=CC=CC=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


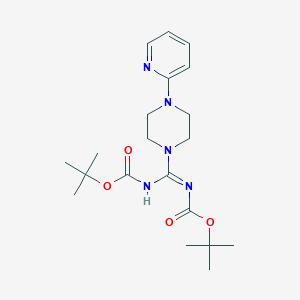
![2-[[6-[[(3R)-1-[3-[(2-cyanophenyl)methyl]-1-methyl-2,6-dioxo-1,3-diazinan-4-yl]piperidin-3-yl]amino]-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]benzonitrile](/img/structure/B12342815.png)
![3,3a-Dihydrothieno[2,3-d]imidazol-2-one](/img/structure/B12342816.png)
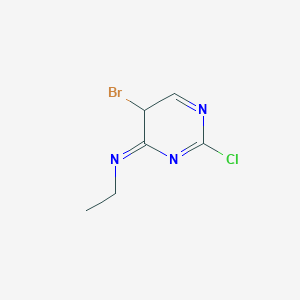
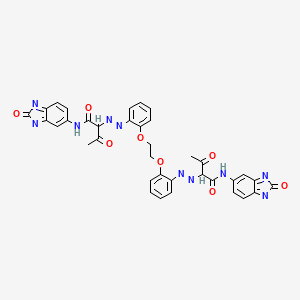
![2-bromo-7H-pyrazino[2,3-b]pyrazin-6-one](/img/structure/B12342834.png)
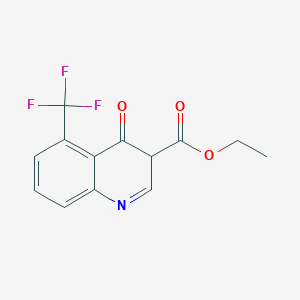
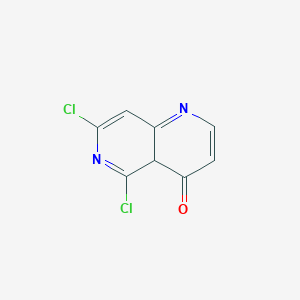
![1,7,7-Trimethylbicyclo[2.2.1]heptane-2-carboxylic acid;chloride](/img/structure/B12342852.png)
![2-(5-Chlorothiophen-2-yl)-4a,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B12342854.png)
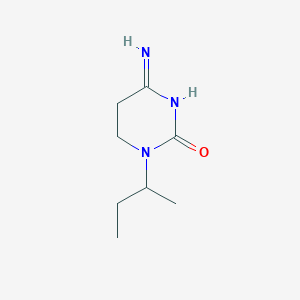
![methyl 1-methyl-4-oxo-3aH-pyrrolo[3,2-c]pyridine-7-carboxylate](/img/structure/B12342870.png)
